![molecular formula C18H21NO5S B4879512 methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B4879512.png)
methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate, also known as MPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body.
Mechanism of Action
Methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. This leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors in the body. The activation of these receptors can lead to a reduction in pain and inflammation, as well as other therapeutic effects.
Biochemical and Physiological Effects:
methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate has been shown to have various biochemical and physiological effects. It has been shown to increase endocannabinoid levels in the body, which can lead to a reduction in pain and inflammation. methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate has also been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases. Additionally, methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate has been shown to inhibit tumor growth and metastasis, making it a potential cancer therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate in lab experiments is its potent inhibition of FAAH, which can lead to an increase in endocannabinoid levels. This can be useful in studying the effects of endocannabinoids on various physiological processes. However, methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate has some limitations, such as its potential toxicity and the need for careful dosing to avoid adverse effects.
Future Directions
There are several future directions for the study of methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate. One potential direction is the development of methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate analogs with improved potency and selectivity. Another direction is the study of methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate.
Conclusion:
methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications in various diseases. It is a potent inhibitor of the enzyme FAAH, which can lead to an increase in endocannabinoid levels in the body. methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate has been shown to have various biochemical and physiological effects and may be useful in treating pain, inflammation, cancer, and neurodegenerative diseases. While methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate has some limitations, further research is needed to fully understand its potential therapeutic applications.
Synthesis Methods
The synthesis of methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate involves a multi-step process that includes the reaction of 2-methyl-4-nitrophenol with 2-phenylethylamine to form 2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenol. This compound is then reacted with methyl chloroacetate to form methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate. The final product is purified through recrystallization and characterized using various analytical techniques.
Scientific Research Applications
Methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate has been extensively studied for its potential therapeutic applications in various diseases such as pain, anxiety, and inflammation. It has been shown to increase endocannabinoid levels in the body, which can help alleviate pain and reduce inflammation. methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate has also been studied for its potential use in cancer therapy due to its ability to inhibit tumor growth and metastasis. Additionally, methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
methyl 2-[2-methyl-4-(2-phenylethylsulfamoyl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-14-12-16(8-9-17(14)24-13-18(20)23-2)25(21,22)19-11-10-15-6-4-3-5-7-15/h3-9,12,19H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSYQFHIXFWRSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=CC=C2)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-methyl-4-(2-phenylethylsulfamoyl)phenoxy]acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.